molecular formula C10H12N2O2 B3379171 N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide CAS No. 1523143-27-2

N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide

Cat. No.: B3379171
CAS No.: 1523143-27-2
M. Wt: 192.21 g/mol
InChI Key: BAOCUIANZAYIPH-KPKJPENVSA-N
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Description

Synthesis Analysis

The synthesis of N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide has been reported in the literature. For instance, the N-oxide of 2,4-dimethylquinazoline was obtained in 75% yield by treating (E)-N-(2-(1-(hydroxyimino)ethyl)phenyl)acetamide with hydroxylamine hydrochloride under reflux for 3 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-7H,1-2H3,(H,11,13) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, compounds of this class are known to be valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis in Antimalarial Drug Development

N-(2-Hydroxyphenyl)acetamide, structurally related to N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide, has been identified as an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol using Novozym 435 as the catalyst is a critical step in this process. This synthesis demonstrates potential for developing effective antimalarial therapies (Magadum & Yadav, 2018).

Antioxidant Properties

A study focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives, which are structurally similar to this compound, revealed significant antioxidant activities. These derivatives showed remarkable activity in various antioxidant assays, highlighting their potential as novel antioxidant agents (Gopi & Dhanaraju, 2020).

Pharmacological Potential

Research on compounds like N-(2-hydroxy phenyl) acetamide, a related compound, has demonstrated promising anti-arthritic properties. In a study using adjuvant-induced arthritic rats, treatment with this compound significantly reduced pro-inflammatory cytokines and oxidative stress markers, suggesting its potential for pharmacological applications (Jawed et al., 2010).

Molecular Docking and Biological Interactions

Investigations into the structural and electronic properties of compounds like N-[4-(Ethylsulfamoyl)phenyl]acetamide have been conducted using computational methods. These studies, which include molecular docking, are crucial for understanding the biological interactions and potential therapeutic applications of these compounds (Bharathy et al., 2021).

Safety and Hazards

Safety information for N-{4-[1-(hydroxyimino)ethyl]phenyl}acetamide indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-7(12-14)9-3-5-10(6-4-9)11-8(2)13/h3-6,14H,1-2H3,(H,11,13)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOCUIANZAYIPH-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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